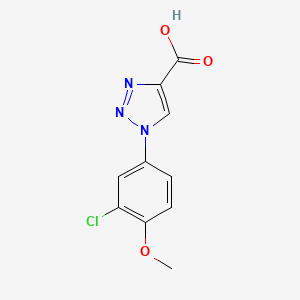

1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Chemical Classification and Structural Features

1-(3-Chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid belongs to the heterocyclic compound class known as 1,2,3-triazoles, which are characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms. The fundamental triazole structure exhibits substantial aromatic character due to the delocalization of six pi electrons around the ring system, making it a stable and versatile chemical scaffold. This particular derivative incorporates a carboxylic acid functional group at the 4-position of the triazole ring, which significantly enhances its potential for further chemical modifications and biological interactions.

The molecular formula of this compound is C₁₀H₈ClN₃O₃, with a molecular weight of 253.64 grams per mole. The structural complexity arises from the substitution pattern on the phenyl ring, where a chlorine atom occupies the 3-position and a methoxy group is located at the 4-position relative to the triazole attachment point. This specific substitution pattern creates distinct electronic and steric effects that influence the compound's chemical behavior and potential biological activity.

The three-dimensional structure of the molecule exhibits planarity in the triazole ring system, consistent with its aromatic character. The phenyl ring substituents introduce additional conformational considerations, particularly regarding the orientation of the methoxy group and the spatial arrangement of the chlorine atom. The carboxylic acid functionality provides both hydrogen bonding capability and ionization potential, making the compound suitable for various chemical transformations and biological interactions.

Historical Context and Discovery

The development of 1,2,3-triazole chemistry has its roots in early twentieth-century organic chemistry, with the parent triazole structure first synthesized in 1910 by German chemists Otto Dimroth and Gustav Fester through the thermal reaction of hydrazoic acid and acetylene. This foundational work established the basic synthetic approaches to triazole formation and laid the groundwork for subsequent developments in triazole chemistry. The understanding of triazole tautomerism, particularly the equilibrium between 1H-1,2,3-triazole and 2H-1,2,3-triazole forms, emerged from these early investigations and remains relevant to contemporary triazole research.

The evolution of triazole synthesis methodology reached a significant milestone with the development of copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click chemistry. This synthetic approach, which emerged in the early 2000s, provided a highly efficient and regioselective method for constructing 1,4-disubstituted 1,2,3-triazoles under mild reaction conditions. The click chemistry methodology has since become the predominant approach for synthesizing complex triazole derivatives, including carboxylic acid-containing structures similar to this compound.

The specific compound this compound represents a more recent development in triazole chemistry, reflecting the growing interest in substituted aromatic triazole derivatives for pharmaceutical applications. The incorporation of both halogen and methoxy substituents on the phenyl ring reflects modern medicinal chemistry strategies for optimizing biological activity through strategic molecular modifications. This compound exemplifies the contemporary approach to triazole derivative design, where specific substitution patterns are employed to enhance pharmacological properties while maintaining the inherent stability and versatility of the triazole core structure.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its role as a versatile building block for the synthesis of more complex molecular structures. The presence of the carboxylic acid functional group enables various condensation reactions, including the formation of amides, esters, and other derivatives that can extend the molecular framework and introduce additional pharmacophores. Recent research has demonstrated the utility of triazole carboxylic acids in constructing hybrid molecules that combine multiple bioactive motifs, such as the synthesis of 1,3,4-oxadiazole-triazole hybrids through condensation with semicarbazide hydrochloride.

In medicinal chemistry, triazole derivatives have gained prominence due to their diverse biological activities and their ability to serve as bioisosteres for other functional groups. The 1,2,3-triazole moiety is considered a pharmacophore capable of interacting with specific biological targets through various non-covalent interactions. The structural features of this compound make it particularly attractive for drug development, as the chlorinated methoxyphenyl substituent can enhance binding affinity and selectivity for target proteins while the carboxylic acid group provides opportunities for salt formation and improved pharmacokinetic properties.

The antimicrobial and anticancer potential of triazole derivatives has been extensively documented in the literature, with numerous studies demonstrating the efficacy of these compounds against various pathogenic organisms and cancer cell lines. The specific substitution pattern in this compound positions it as a promising candidate for further pharmacological evaluation, particularly given the documented importance of halogenated aromatic systems in enhancing biological activity. The compound's structural similarity to other bioactive triazole derivatives suggests potential applications in treating fungal infections, bacterial diseases, and certain types of cancer.

Furthermore, the thermal stability and chemical robustness of triazole systems make them valuable components in materials science applications. The ability of this compound to participate in coordination chemistry through its nitrogen atoms and carboxylic acid group opens possibilities for developing metal-organic frameworks and other advanced materials. The compound's multiple functional groups provide numerous sites for intermolecular interactions, making it suitable for supramolecular assembly and crystal engineering applications where controlled molecular arrangement is crucial for desired material properties.

| Application Area | Specific Use | Key Features |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent development | Triazole pharmacophore with enhanced substituents |

| Organic Synthesis | Building block for hybrid molecules | Carboxylic acid functionality for condensation reactions |

| Materials Science | Metal-organic framework components | Multiple coordination sites and thermal stability |

| Pharmaceutical Research | Bioisostere applications | Structural similarity to established drug molecules |

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3/c1-17-9-3-2-6(4-7(9)11)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYOSQOVCNMZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Functionalization via Halogenated Intermediates

A patented preparation approach involves the use of halogenated triazole intermediates, such as 1-substituted-4,5-dibromo-1H-1,2,3-triazole, which undergo selective reactions to yield the carboxylic acid derivative:

- Step 1: Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyl tetrahydrofuran (MeTHF) at low temperature (−78°C to 0°C).

- Step 2: Addition of a Grignard reagent (e.g., isopropylmagnesium chloride) in a molar ratio of 0.8–1.5 equivalents relative to the dibromo-triazole, stirring for 0.5–2 hours.

- Step 3: Acidification with hydrochloric acid (1–20 equivalents), followed by organic extraction, drying, concentration, and crystallization at low temperature.

- Step 4: Isolation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.

- Step 5: Introduction of carbon dioxide or carboxylation reagents to convert the bromo intermediate into the carboxylic acid at the 4-position.

This method provides high purity and yield of the 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and allows for fine control of substitution patterns.

Two-Step Synthesis via Enole-Mediated Click Dimroth Reaction and Amidation

A research study reported a two-step synthesis route for related triazole carboxylic acids:

- Step 1: Enole-mediated click Dimroth reaction of 4-azidoanisole (4-methoxyphenyl azide) with methyl 3-cyclopropyl-3-oxopropanoate to form a 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative.

- Step 2: Subsequent amidation with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) in dry acetonitrile under heating to introduce the 3-chloro substituent on the phenyl ring via amide formation.

Although this method targets amide derivatives, it demonstrates the feasibility of constructing the carboxylic acid functionality on the triazole ring and functionalizing the aromatic ring with chloro and methoxy substituents.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The CuAAC method remains the most widely used due to its efficiency and mild conditions, enabling the synthesis of diverse 1,2,3-triazole derivatives with functional groups intact.

- The halogenated intermediate method provides a robust alternative for introducing carboxylic acid groups at specific positions on the triazole ring, with the advantage of isolating intermediates for purification.

- The enole-mediated Dimroth rearrangement followed by amidation allows for the incorporation of additional substituents on the phenyl ring, demonstrating synthetic flexibility for related compounds.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.

- Crystallization and purification steps are essential for obtaining analytically pure this compound suitable for further applications.

Chemical Reactions Analysis

1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the triazole ring.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane.

Scientific Research Applications

Antibacterial Activity

The antibacterial properties of triazole derivatives have been extensively studied. Research indicates that compounds with a triazole core can exhibit significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Triazole Derivatives

A study conducted by Muthal et al. demonstrated that this compound showed significant inhibition against multiple bacterial strains, comparable to standard antibiotics such as levofloxacin .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. They have been shown to inhibit fungal growth effectively, particularly against strains resistant to conventional treatments.

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 0.50 | |

| This compound | Aspergillus niger | 0.75 |

The mechanism of action often involves inhibiting ergosterol synthesis, which is crucial for maintaining fungal cell membrane integrity .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Research indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer Cells | 10.0 | |

| This compound | Lung Cancer Cells | 15.0 |

Certain modifications to the triazole ring have shown enhanced cytotoxicity due to increased lipophilicity and better cellular uptake .

Other Pharmacological Activities

In addition to its antibacterial and antifungal properties, this compound has been investigated for anti-inflammatory and analgesic effects.

Table 4: Other Pharmacological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Analgesic | Reduction of pain responses in animal models |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of synthesized triazole derivatives against multiple bacterial strains. The compound with specific substitutions exhibited significant inhibition comparable to standard antibiotics like levofloxacin .

Case Study 2: Anticancer Properties

An investigation into the anticancer effects revealed that modifications to the triazole ring can enhance cytotoxicity against specific cancer cell lines. The study found that certain electron-withdrawing groups improved activity due to increased lipophilicity and better cellular uptake .

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and methoxy groups can enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid with structurally related triazole-carboxylic acid derivatives, focusing on substituents, physicochemical properties, and biological activities:

Structural and Functional Insights

Substituent Effects on Bioactivity: The 2-aminophenyl derivative (C₉H₈N₄O₂) exhibits broad-spectrum antimicrobial activity due to its planar, kink-like conformation, which facilitates interaction with bacterial membranes . In contrast, the 3-chloro-4-methoxyphenyl analog lacks reported activity, suggesting that electron-withdrawing groups (Cl, OMe) may reduce bioavailability or target affinity compared to electron-donating groups (NH₂) .

Tautomerism and Stability :

- The 5-formyl derivative (C₁₂H₁₂N₃O₄) undergoes ring-chain tautomerism, with 80% existing as the open-chain carboxylic acid and 20% as a cyclic hemiacetal. This equilibrium impacts reactivity, as the open form undergoes decarboxylation under heat .

Synthetic Routes: Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") . For example, the 2-aminophenyl derivative is prepared from 2-aminophenyl azide and propiolic acid using CuSO₄/Na ascorbate .

Biological Activity

1-(3-Chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationship (SAR), and potential therapeutic applications.

- Molecular Formula : C11H10ClN3O3

- Molecular Weight : 267.67 g/mol

- CAS Number : 932976-16-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through click chemistry methods. The triazole ring is formed via the cycloaddition of azides and alkynes under mild conditions, which is a hallmark of triazole chemistry.

Anticancer Activity

This compound exhibits significant anticancer properties. Studies have shown that derivatives of 1,2,3-triazoles can induce apoptosis in various cancer cell lines by affecting cell cycle progression and promoting reactive oxygen species (ROS) production.

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival. For instance, it has been reported to induce G1 phase arrest and increase caspase activity in cancer cells, leading to apoptosis .

| Compound | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| Triazole Derivative | 27.89 | A549 (Lung Cancer) | Wu et al., 2019 |

| Triazole Derivative | 0.97 | Various Cancer Lines | Reddy et al., 2018 |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. The presence of chlorine and methoxy groups on the phenyl ring enhances its interaction with microbial targets.

Enzyme Inhibition

Research indicates that triazole derivatives can act as inhibitors for various enzymes related to cancer progression and microbial resistance. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the substituents on the triazole and phenyl rings.

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like chlorine at the meta position enhances anticancer activity.

- Hydrophobic Interactions : Alkyl substitutions on the triazole ring can improve lipophilicity and cellular uptake.

Case Studies

A recent study evaluated various derivatives of triazoles for their anticancer potential:

- Study on A549 Cells : Several derivatives were tested against A549 lung cancer cells with IC50 values ranging from 0.97 μM to 74.28 μM. The most active compounds showed significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Mechanistic Insights : Flow cytometry analysis revealed that certain derivatives could effectively induce apoptosis through caspase activation and ROS generation .

Q & A

Q. Validation :

- Purity : Analyze via HPLC (C18 column, acetonitrile/water gradient) or LC-MS to confirm >95% purity.

- Structural Confirmation : Use -NMR (DMSO-) to verify aromatic proton integration and -NMR to identify the carboxylic carbon (~170 ppm). IR spectroscopy can confirm C=O stretching (~1680 cm) .

How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Category : Advanced Research

Answer :

Discrepancies often arise due to variations in synthesis conditions or analytical methods. To resolve:

Solubility : Perform systematic solubility tests in solvents (DMSO, ethanol, water) at controlled temperatures (25°C, 37°C). Compare results with computational predictions (e.g., Hansen solubility parameters).

Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or UPLC. Note that incompatibility with strong oxidizers may generate hazardous byproducts (e.g., nitrogen oxides) .

Data Harmonization : Cross-reference with peer-reviewed databases (PubChem, Reaxys) and prioritize studies using validated analytical protocols .

What strategies optimize the synthetic yield of this compound in large-scale reactions?

Category : Advanced Research

Answer :

Key variables to optimize:

Catalyst Loading : Test Cu(I) catalysts (e.g., CuBr·SMe) at 0.5–5 mol% to balance reaction rate and byproduct formation.

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may complicate purification. Switch to ethanol/water mixtures for greener protocols .

Temperature Control : Maintain 60–80°C during cyclization to avoid thermal decomposition.

Workflow Integration : Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time, reagent stoichiometry) .

How can researchers characterize the toxicological profile of this compound for preclinical studies?

Category : Advanced Research

Answer :

Acute Toxicity : Follow OECD Guideline 423: Administer graded doses (10–300 mg/kg) to rodents and monitor mortality, organ damage, and behavioral changes for 14 days.

Skin/Irritation Tests : Use reconstructed human epidermis models (EpiDerm™) to assess irritation potential, as raw data for similar compounds are often unavailable .

Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation.

What methodologies are recommended for studying the compound’s reactivity in catalytic or biological systems?

Category : Advanced Research

Answer :

Mechanistic Studies :

- Use -NMR to track fluorine substituents in reaction intermediates.

- Employ DFT calculations (Gaussian 16) to model transition states during triazole formation .

Biological Targets :

- Perform SPR (Surface Plasmon Resonance) assays to measure binding affinity with enzymes (e.g., cyclooxygenase-2).

- Use fluorescence polarization to assess interactions with DNA or proteins .

How can researchers mitigate hazards during handling and storage of this compound?

Category : Basic Research

Answer :

Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid sparks/open flames due to potential decomposition at high temperatures .

Storage : Store in amber glass vials at –20°C under inert gas (N) to prevent hydrolysis.

Spill Management : Absorb spills with vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .

What analytical techniques confirm the absence of regioisomeric impurities in the final product?

Category : Advanced Research

Answer :

Chromatography : Use chiral HPLC (Chiralpak IA column) with UV detection (254 nm) to separate regioisomers.

Spectroscopy : Compare experimental -NMR shifts with simulated spectra (Mnova NMR) to identify positional isomers.

Mass Spectrometry : HRMS (ESI+) can distinguish isomers via exact mass (<2 ppm error) .

How does the electronic nature of the 3-chloro-4-methoxyphenyl substituent influence the compound’s reactivity?

Category : Advanced Research

Answer :

Electron-Withdrawing Effects : The chloro group deactivates the phenyl ring, reducing electrophilic substitution but stabilizing intermediates during cyclization.

Methoxy Donor : The methoxy group enhances solubility via H-bonding and may direct regioselectivity in cross-coupling reactions.

Computational Analysis : Use Mulliken charge analysis (Gaussian 16) to map electron density distribution on the triazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.